(-)-20S-Heyneanine

Description

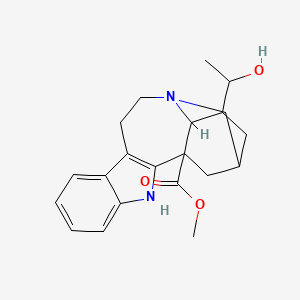

Structure

3D Structure

Properties

CAS No. |

4865-78-5 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl 17-(1-hydroxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-12(24)16-9-13-10-21(20(25)26-2)18-15(7-8-23(11-13)19(16)21)14-5-3-4-6-17(14)22-18/h3-6,12-13,16,19,22,24H,7-11H2,1-2H3 |

InChI Key |

VGDQBNXQAOYMPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of 20s Heyneanine

Distribution in Tabernaemontana Species

The presence of (-)-20S-Heyneanine has been documented across a range of Tabernaemontana species, indicating its widespread occurrence within this genus. These findings are the result of numerous phytochemical screening and isolation studies conducted on various parts of the plants, including the root bark, stem bark, leaves, and fruits.

Tabernaemontana catharinensis

Phytochemical investigations of Tabernaemontana catharinensis have revealed the presence of this compound as a significant alkaloidal constituent. Studies have successfully isolated this compound from the root bark of the plant. The structural elucidation of heyneanine from this species was accomplished through comprehensive spectroscopic analysis, including proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. researchgate.net

In addition to the root bark, the latex of T. catharinensis has also been found to contain a variety of indole (B1671886) alkaloids, with mass spectrometry analysis confirming the presence of numerous alkaloidal compounds. researchgate.net

Table 1: Phytochemical Investigation of this compound in Tabernaemontana catharinensis

| Plant Part | Extraction Method | Isolation Technique | Analytical Methods | Reference |

|---|---|---|---|---|

| Root Bark | Not detailed | Not detailed | ¹H NMR, ¹³C NMR | researchgate.net |

Tabernaemontana heyneana

This compound has been identified in both the fruits and roots of Tabernaemontana heyneana. A study focusing on the fruits reported the isolation of heyneanine alongside several other known indole alkaloids. The characterization of these compounds was carried out using various spectral analyses. nih.govscispace.com

Another investigation into the roots of T. heyneana also led to the isolation of a number of indole alkaloids, although heyneanine was not explicitly mentioned among the isolates in the abstract of this particular study. nih.gov However, the collective phytochemical profile of this species firmly establishes the presence of heyneanine.

Table 2: Phytochemical Investigation of this compound in Tabernaemontana heyneana

| Plant Part | Extraction Method | Isolation Technique | Co-occurring Alkaloids | Analytical Methods | Reference |

|---|---|---|---|---|---|

| Fruit | Not detailed | Not detailed | Ervatine, tabersonine, coronaridine (B1218666), voacristine (B1204141), voacristine hydroxyindolenine, hydroxyibogamine, coronaridine hydroxyindolenine | Spectral Analyses | nih.govscispace.com |

Tabernaemontana laeta

In phytochemical studies of Tabernaemontana laeta, the epimer of this compound, namely 19-(S)-heyneanine, has been isolated from the root bark. This distinction is crucial as it points to stereochemical variations of the heyneanine skeleton within the Tabernaemontana genus. The isolation of 19-(S)-heyneanine was part of a broader investigation into the alkaloidal content of the root bark of this species. scielo.br

Table 3: Phytochemical Investigation of Heyneanine Epimers in Tabernaemontana laeta

| Plant Part | Isolated Compound | Co-occurring Alkaloids | Reference |

|---|

Tabernaemontana peduncularis

Recent research has indicated that this compound, along with coronaridine, has been previously isolated from Tabernaemontana peduncularis. nih.gov This finding is significant as it confirms the presence of this specific iboga-type alkaloid in this species. The stereochemistry of related compounds isolated from T. peduncularis has been compared to that of heyneanine, further solidifying its role as a reference compound for structural elucidation within this plant. nih.gov

Table 4: Phytochemical Investigation of this compound in Tabernaemontana peduncularis

| Plant Part | Isolated Compound | Co-occurring Alkaloids | Reference |

|---|

Tabernaemontana cymosa

While extensive phytochemical investigations have been carried out on Tabernaemontana cymosa, leading to the identification of numerous indole alkaloids, the presence of this compound has not been explicitly reported in the available abstracts of these studies. The research on this species has primarily focused on other alkaloidal constituents and their biological activities. researchgate.net

Tabernaemontana hystrix

Phytochemical analysis of the crude methanolic extract of the root bark of Tabernaemontana hystrix has led to the isolation of several indole alkaloids. However, this compound was not among the compounds explicitly identified in this particular study. scielo.br Another study notes that the alkaloid profile of T. hystrix is closely related to that of other Brazilian Tabernaemontana species known to contain heyneanine, suggesting its potential presence. scielo.br Further research is required to definitively confirm the occurrence of this compound in this species.

Other Relevant Tabernaemontana Species

This compound has been identified in several species of the genus Tabernaemontana, often alongside other structurally related iboga-type alkaloids. Phytochemical investigations have confirmed its presence in the following species:

Tabernaemontana catharinensis : A chemical investigation of the root bark of this species led to the isolation of this compound among other alkaloids such as coronaridine, voacangine (B1217894) hydroxyindolenine, and vobasine. ishs.org

Tabernaemontana divaricata : This species, also known by its synonym Ervatamia coronaria, is a well-documented source of this compound. nih.gov It has been isolated from the branches and leaves along with other known compounds like coronaridine, voacangine, and isovoacangine. nih.gov

Tabernaemontana heyneana : Studies on the fruit of T. heyneana have resulted in the isolation of several alkaloids, including this compound and voacristine. researchgate.net

Tabernaemontana elegans : The alkaloids dregamine and voacangine, which are often found in the same genus as heyneanine, have been isolated from this species. researchgate.net

The co-occurrence of these alkaloids is a characteristic feature of the genus and is significant for chemotaxonomic studies.

Table 1: Occurrence of this compound and Co-occurring Alkaloids in Select Tabernaemontana Species

| Species | Plant Part | This compound | Co-occurring Alkaloids | Reference |

| Tabernaemontana catharinensis | Root Bark | Present | Coronaridine, Voacangine hydroxyindolenine, Vobasine | ishs.org |

| Tabernaemontana divaricata | Branches, Leaves | Present | Coronaridine, Voacangine, Isovoacangine | nih.gov |

| Tabernaemontana heyneana | Fruit | Present | Voacristine, Coronaridine, Tabersonine | researchgate.net |

Occurrence in Ervatamia Species

The genus Ervatamia, closely related to Tabernaemontana, is another significant source of this compound and other monomeric indole alkaloids.

Phytochemical analysis of Ervatamia hainanensis has led to the isolation of this compound from various parts of the plant. A study on the roots of this species identified eleven monomeric indole alkaloids, including heyneanine (referred to as compound 3 in the study), coronaridine, ibogamine (B1202276), and vobasine. researchgate.netnih.gov Two new alkaloids, 10-hydroxyheyneanine (B12807443) and 3-(beta-hydroxyethyl)-coronaridine, were also discovered during this investigation. researchgate.netnih.gov Further research on the twigs and leaves also confirmed the presence of 19-heyneanine and 19-epi-heyneanine. researchgate.net

Table 2: Indole Alkaloids Isolated from the Roots of Ervatamia hainanensis

| Compound | Name |

| 1 | Coronaridine |

| 2 | Coronaridine hydroxyindolenine |

| 3 | Heyneanine |

| 4 | Vobasine |

| 5 | Perivine |

| 6 | Ibogamine |

| 7 | Geissoschizol |

| 8 | 10-Hydroxygeissoschizol |

| 9 | 3-Oxocoronaridine |

| 10 | 10-Hydroxyheyneanine (New) |

| 11 | 3-(beta-hydroxyethyl)-coronaridine (New) |

Source: Adapted from Feng, X. Z., et al. (1982). researchgate.netnih.gov

Ervatamia coronaria (syn. Tabernaemontana divaricata) is a widely studied species from which this compound has been consistently isolated. ijnrd.org A study on the stems of E. coronaria grown in Brazil reported the isolation of a new bisindole alkaloid along with five known alkaloids, including heyneanine, coronaridine, and voacristine. nih.gov In a separate investigation of Ervatamia coronaria var. plena, heyneanine was isolated from the whole plant material. nih.govacs.org Furthermore, heyneanine has also been reported for the first time from the flowers of the plant, highlighting its distribution throughout various plant tissues. koreascience.kr

Isolation Methodologies from Plant Extracts

The isolation of this compound from plant material involves a multi-step process that begins with extraction to liberate the desired chemical components from the plant matrix, followed by chromatographic techniques for separation and purification. nih.gov

Due to the complexity of alkaloid mixtures in plant extracts, various chromatographic methods are employed for their separation. rjpharmacognosy.ir These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Commonly used techniques include:

Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of crude alkaloid extracts. Silica (B1680970) gel is a frequently used stationary phase. For instance, a crude alkaloid extract from T. divaricata was subjected to column chromatography over silica gel, eluting with a chloroform-acetone gradient to afford several fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and efficiency for the separation of complex mixtures. researchgate.net Reversed-phase (RP) columns, such as C18, are often used. dntb.gov.ua An efficient separation of 22 standard monoterpenoid indole alkaloids was achieved using an RP-HPLC system with an ion-pair technique, which improves the separation of basic compounds like alkaloids. researchgate.netdntb.gov.ua

Other Techniques : Methods like Sephadex LH-20 column chromatography, which separates molecules based on size, and semi-preparative HPLC are used for the final purification of individual alkaloids from enriched fractions. researchgate.netbvsalud.org Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is also utilized for the rapid analysis and identification of alkaloids in extracts. dntb.gov.ua

The extraction of indole alkaloids is typically the first and most crucial step in their isolation. nih.gov The process generally involves drying and grinding the plant material to increase the surface area for solvent contact. nih.govresearchgate.net A common strategy for extracting basic compounds like alkaloids is acid-base extraction.

A representative protocol involves the following steps:

Defatting : The powdered plant material is first treated with a non-polar solvent, such as petroleum ether, to remove lipids and pigments. researchgate.net

Basification and Extraction : The defatted material is then moistened with a basic solution, like aqueous ammonia (B1221849), to convert the alkaloid salts present in the plant into their free base form. cjnmcpu.com This makes them soluble in non-polar to moderately polar organic solvents. The free bases are then extracted with a solvent such as ethyl acetate (B1210297) (EtOAc) or chloroform. researchgate.netcjnmcpu.com

Acidic Wash : The resulting organic extract, containing the crude alkaloids, is then partitioned against an acidic aqueous solution (e.g., 3% tartaric acid). cjnmcpu.com The alkaloids, being basic, move into the aqueous phase as their protonated salts.

Final Extraction : The acidic aqueous layer is separated, then basified again with ammonia to regenerate the alkaloid free bases. cjnmcpu.com This solution is then re-extracted with an organic solvent (e.g., EtOAc). cjnmcpu.com Evaporation of this final organic solvent yields the crude alkaloid extract, which can then be subjected to chromatographic separation. researchgate.net

Alternatively, direct extraction with a polar solvent like methanol (B129727) or ethanol (B145695) can be performed, followed by an acid-base partitioning workup to separate the alkaloids from other constituents. researchgate.netufrn.br

Biosynthetic Pathways and Precursor Incorporation Studies of 20s Heyneanine

General Monoterpene Indole (B1671886) Alkaloid (MIA) Biosynthesis Overview

Monoterpene indole alkaloids (MIAs) represent a large and structurally diverse family of over 3,000 plant-derived natural products, many of which possess significant pharmacological properties. frontiersin.org The biosynthesis of these complex molecules is a multi-step enzymatic process that is tightly controlled by both developmental and environmental cues. frontiersin.org The pathways are characterized by their remarkable complexity, often involving multiple enzymatic steps, subcellular compartments, and even different cell types within the plant.

The general pathway begins with the convergence of two primary metabolic streams: the shikimate pathway, which produces the indole component, and the methylerythritol phosphate (MEP) pathway, which generates the monoterpenoid part. The central and universal precursor for all known MIAs is the compound strictosidine. frontiersin.orgcjnmcpu.comnih.gov Following the formation of strictosidine, the pathway diverges into numerous branches, each leading to a different class of alkaloids, such as the iboga, aspidosperma, and corynanthe types. This diversification is achieved through a series of enzymatic reactions including deglycosylation, cyclizations, oxidations, and reductions, which sculpt the final intricate molecular skeletons.

Role of Tryptophan and Secologanin as Universal Precursors

The biosynthesis of all MIAs, including (-)-20S-Heyneanine, originates from two fundamental building blocks: the amino acid tryptophan and the secoiridoid monoterpene secologanin. nih.gov Tryptophan, derived from the shikimate pathway, provides the indole ring system and the adjacent ethylamine side chain. Secologanin, a product of the MEP pathway, provides the C9 or C10 carbon unit that forms the remainder of the alkaloid skeleton. nih.gov

| Precursor | Biosynthetic Origin | Role in MIA Formation |

| Tryptophan | Shikimate Pathway | Provides the indole moiety and ethylamine side chain. |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Provides the C9/C10 monoterpenoid unit. |

Proposed Enzymatic Steps Leading to Iboga-Type Alkaloids

The formation of the characteristic iboga skeleton of this compound from the universal precursor strictosidine involves a series of complex enzymatic transformations. While the complete pathway to every iboga alkaloid is not fully elucidated, key steps have been identified, primarily from studies in plants like Tabernanthe iboga and Catharanthus roseus.

Deglycosylation: The pathway begins with the removal of the glucose moiety from strictosidine, a hydrolysis reaction catalyzed by strictosidine β-glucosidase (SGD). This generates a highly reactive and unstable aglycone. mdpi.com

Formation of a Key Intermediate: The strictosidine aglycone is a crucial branching point. Through a series of rearrangements and enzymatic steps, it is converted into another central intermediate, stemmadenine acetate (B1210297).

Generation of Dehydrosecodine: Stemmadenine acetate is oxidized by precondylocarpine acetate synthase (PAS) to form precondylocarpine acetate. This is subsequently reduced by dihydroprecondylocarpine acetate synthase (DPAS) and undergoes elimination to yield the highly reactive intermediate, dehydrosecodine. researchgate.netacs.org Dehydrosecodine is a pivotal, unstable intermediate at the divergence point for iboga and aspidosperma alkaloid biosynthesis. nih.govresearchgate.net

Cyclization to the Iboga Scaffold: The formation of the iboga scaffold is achieved through a formal Diels-Alder cycloaddition of dehydrosecodine. acs.orgresearchgate.netnih.gov In T. iboga, this reaction is catalyzed by an enzyme named coronaridine (B1218666) synthase (CorS), which yields (-)-coronaridine, an iboga-type alkaloid. acs.orgnih.gov This cyclization is a key step that defines the core structure of the iboga family.

Tailoring Reactions: Following the formation of the initial iboga skeleton (e.g., coronaridine), a series of "tailoring" enzymes modify the structure to produce the diversity of iboga alkaloids found in nature. For example, the biosynthesis of the anti-addictive alkaloid ibogaine (B1199331) from coronaridine involves hydroxylation and O-methylation, catalyzed by a cytochrome P450 (I10H) and an O-methyltransferase (N10OMT), respectively. researchgate.net It is through similar, specific tailoring reactions that the final structure of this compound is achieved from a coronaridine-like precursor.

| Enzyme Class | Abbreviation | Function in Iboga Biosynthesis |

| β-Glucosidase | SGD | Removes glucose from strictosidine to form a reactive aglycone. |

| Flavin-dependent Oxidase | PAS | Oxidizes stemmadenine acetate to precondylocarpine acetate. |

| Alcohol Dehydrogenase | DPAS | Reduces precondylocarpine acetate, leading to dehydrosecodine formation. |

| α/β Hydrolase Homologue | CorS | Catalyzes the key Diels-Alder cyclization to form the iboga scaffold (e.g., coronaridine). |

| Cytochrome P450 | e.g., I10H | Performs specific hydroxylations on the iboga scaffold. |

| O-Methyltransferase | e.g., N10OMT | Adds methyl groups to hydroxylated positions on the scaffold. |

Putative Branching Points in the Biosynthetic Network

The immense structural diversity of MIAs arises from key branching points in the biosynthetic network where enzymatic reactions channel intermediates into different structural classes. The primary branching point occurs immediately after the formation of the unstable aglycone from the deglycosylation of strictosidine. mdpi.com

The fate of this reactive intermediate is determined by the specific enzymatic machinery present in a given plant species or cell type. Different enzymes can capture this intermediate and direct it towards distinct pathways:

Iboga and Aspidosperma Branch: As described above, conversion to stemmadenine acetate and then to the highly reactive dehydrosecodine intermediate represents a major branch point. nih.govresearchgate.net From dehydrosecodine, different cyclase enzymes catalyze distinct cycloaddition reactions. For instance, coronaridine synthase (CorS) leads to the iboga skeleton, while tabersonine synthase (TS) directs the intermediate towards the aspidosperma skeleton. researchgate.netnih.gov

Corynanthe Branch: Alternatively, the strictosidine aglycone can be reduced by enzymes like geissoschizine synthase to form geissoschizine, a key precursor for Corynanthe-type alkaloids. frontiersin.org Further enzymatic steps on this scaffold lead to compounds like ajmalicine and tetrahydroalstonine.

These branching points are controlled by specific enzymes, often from large families like cytochrome P450s and α/β hydrolases, which have evolved to catalyze highly regio- and stereoselective reactions, thereby generating the vast chemical diversity observed in the MIA family from a single universal precursor. researchgate.netnih.gov

Transcriptomic and Proteomic Investigations of Alkaloid-Producing Plants

Elucidating the complex biosynthetic pathways of alkaloids like this compound has been greatly accelerated by the use of "omics" technologies, particularly transcriptomics and proteomics. nih.gov These approaches allow for a global analysis of gene expression and protein accumulation in alkaloid-producing plants, providing a powerful tool for gene discovery and pathway characterization.

Transcriptomics involves the large-scale sequencing of all RNA transcripts (the transcriptome) in a specific tissue or under certain conditions. By comparing the transcriptomes of high- and low-alkaloid-producing plant varieties or tissues, researchers can identify genes whose expression is correlated with alkaloid biosynthesis. nih.govscispace.com This method has been instrumental in identifying candidate genes encoding biosynthetic enzymes, transcription factors that regulate the pathway, and transporters that move intermediates between cellular compartments. nih.gov For example, transcriptomic analysis of T. iboga was crucial for identifying the enzymes responsible for the final steps in ibogaine biosynthesis. blossomanalysis.com

Proteomics is the large-scale study of proteins (the proteome). By identifying and quantifying the proteins present in a sample, proteomics can confirm that the genes identified through transcriptomics are actually translated into functional enzymes. nih.govresearchgate.net Comparing the proteomes of different plant tissues can reveal the spatial distribution of biosynthetic enzymes, providing insights into the complex compartmentalization of MIA pathways.

The integration of transcriptomic and proteomic data with metabolite profiling (metabolomics) provides a comprehensive, systems-level view of alkaloid biosynthesis. nih.gov This integrated approach has been successfully used to discover novel enzymes and to understand the regulatory networks that control the production of these valuable compounds in plants. nih.govscispace.com

Synthetic Strategies and Chemoenzymatic Approaches for 20s Heyneanine and Analogues

Total Synthesis Approaches to the Iboga Alkaloid Skeleton

The construction of the characteristic Iboga alkaloid skeleton is a central theme in numerous synthetic campaigns. These approaches must address the formation of the rigid [2.2.2] isoquinuclidine bicycle and the fused seven-membered tetrahydroazepine ring.

Key strategies often employed include:

Diels-Alder Cycloaddition: The [4+2] cycloaddition is a classic and powerful method for constructing the isoquinuclidine core. nih.gov Early syntheses of Iboga alkaloids, such as the landmark synthesis of ibogamine (B1202276), leveraged this reaction to build the bicyclic system efficiently. rsc.org A significant challenge in this approach, particularly for C20-substituted alkaloids like heyneanine, is controlling the stereochemistry of the substituents on the dienophile, as most Diels-Alder reactions have an inherent preference for the endo product, whereas the natural configuration often requires the exo stereoisomer. escholarship.org

Transannular Cyclization: Methods involving the closure of a larger macrocyclic ring to form the bicyclic isoquinuclidine system have also been successfully utilized. This can involve reactions like Pd-catalyzed allylic alkylation to forge the key carbon-carbon bond. nih.gov

Intramolecular Cyclizations: The seven-membered indoloazepine ring is frequently constructed in the later stages of the synthesis. An intramolecular reductive-Heck type cyclization has been used to form this ring and access the complete Iboga skeleton. researchgate.net Another approach involves a macrocyclic Friedel-Crafts alkylation to establish the nitrogen-containing core, followed by a subsequent intramolecular SN2 reaction to close the final rings. rsc.org

These foundational strategies provide access to the core structure of Iboga alkaloids, which can then be further functionalized to yield specific natural products like (-)-20S-Heyneanine. An overview of key synthetic reactions is presented in Table 1.

Table 1: Key Reactions in the Total Synthesis of the Iboga Alkaloid Skeleton

| Reaction Type | Purpose | Key Features |

|---|---|---|

| Diels-Alder Cycloaddition | Construction of the isoquinuclidine core | Efficiently forms the [2.2.2] bicyclic system; control of exo/endo selectivity is critical. nih.govescholarship.org |

| Transannular Cyclization | Formation of the isoquinuclidine core | Closes a macrocyclic precursor to form the bicyclic framework. nih.gov |

| Reductive-Heck Cyclization | Formation of the tetrahydroazepine ring | Creates the seven-membered ring fused to the indole (B1671886) nucleus. researchgate.net |

Cascade Cyclization and Nitrone Cycloaddition Reactions

Inspired by biosynthetic pathways, cascade (or domino) reactions offer an elegant and efficient method for assembling complex molecular architectures from simple precursors in a single operation. For the Iboga skeleton, a particularly effective strategy involves an intramolecular nitrone cycloaddition. nih.govnih.gov

This cascade sequence typically involves:

Condensation: An aldehyde precursor reacts with hydroxylamine (B1172632) to form an oxime in situ.

Nitrone Formation: The oxime undergoes cyclization, displacing a leaving group to generate a cyclic nitrone intermediate.

Intramolecular [3+2] Cycloaddition: The tethered nitrone dipole reacts with an alkene dipolarophile within the same molecule.

This process rapidly constructs the azabicyclo[2.2.2]octane (isoquinuclidine) core containing a fused isoxazolidine (B1194047) ring as a single stereoisomer. nih.gov This powerful reaction has been successfully applied in a formal synthesis of (±)-19-hydroxyibogamine, an alkaloid with a hydroxyethyl (B10761427) group at C-20, demonstrating its utility for accessing structures closely related to this compound. nih.gov The stereochemical outcome of the cycloaddition is highly controlled by the geometry of the transition state, making it a valuable tool for stereoselective synthesis. nih.gov

Stereoselective Synthesis of Key Intermediates

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of any natural product, and this compound is no exception. The stereocenters at C14, C16, and particularly C20, define its unique structure. Synthetic strategies must incorporate methods for precise stereocontrol.

Control of C20 Stereochemistry: The C20 hydroxyl group in heyneanine requires careful stereochemical control. In total synthesis, this can be challenging. One approach involves overcoming the natural endo selectivity of Diels-Alder reactions used to form the isoquinuclidine core. By treating a mixture of endo and exo Diels-Alder adducts with a base, epimerization can be induced to favor the thermodynamically more stable exo isomer, which is the precursor to the desired C20 configuration. escholarship.org In another enantioselective synthesis, the addition of an organocerium reagent to a ketone intermediate was shown to proceed with high diastereoselectivity, effectively setting a key stereocenter that corresponds to the C20 ethyl group found in related alkaloids like catharanthine (B190766). nih.gov This highlights how nucleophilic additions to carbonyls can be a crucial step for installing C20 functionality with high stereocontrol.

Enantioselective Approaches: The development of enantioselective total syntheses remains a key goal. nih.gov Strategies often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. A novel enantioselective route to the Iboga skeleton has been developed utilizing a Stevens rearrangement and a tandem sequence involving gold-catalyzed oxidation, cyclization, and a nih.govrsc.org-shift, providing access to enantiopure intermediates. nih.govresearchgate.net

Chemoenzymatic Synthesis of Iboga-Inspired Scaffolds

Chemoenzymatic synthesis merges the power of biological catalysts with traditional organic chemistry to produce complex, chiral molecules. This approach is particularly useful for generating enantiopure building blocks for Iboga alkaloid synthesis.

A notable example involves the use of toluene (B28343) dioxygenase (TDO), an enzymatic complex, to transform toluene into an enantiopure cis-cyclohexadienediol. researchgate.net This chiral diene serves as a key starting material in an aza-Diels-Alder reaction to construct the isoquinuclidine system, which can then be coupled to an indolylethyl moiety to create Iboga-inspired scaffolds. escholarship.orgresearchgate.net

Furthermore, studies into the biosynthesis of Iboga alkaloids have identified specific cyclase enzymes that catalyze the key formal Diels-Alder reaction to form the scaffold. nih.govacs.org For instance, catharanthine synthase (CS) and coronaridine (B1218666) synthase (CorS) act on a common dehydrosecodine intermediate to generate the (+)-catharanthine and (-)-coronaridine scaffolds, respectively. nih.govbiorxiv.org These enzymes precisely control the regio- and stereoselectivity of the cycloaddition. nih.gov Harnessing such enzymes in biocatalytic production strategies could provide a sustainable and highly selective route to the (-)-Iboga scaffold required for this compound. biorxiv.org

Table 2: Enzymes in Iboga Alkaloid Synthesis

| Enzyme | Function | Relevance to Synthesis |

|---|---|---|

| Toluene Dioxygenase (TDO) | Dihydroxylation of aromatic rings | Produces enantiopure cis-dienediol synthons for isoquinuclidine construction. researchgate.net |

| Catharanthine Synthase (CS) | Catalyzes formal [4+2] cycloaddition | Forms the (+)-enantiomeric Iboga scaffold. nih.gov |

Semi-synthesis from Related Natural Products

Semi-synthesis, the chemical modification of readily available natural products, provides an alternative and often more practical route to rare alkaloids. Due to the low natural abundance of many Iboga alkaloids, this strategy is particularly attractive. A well-established example is the production of the anti-addictive agent ibogaine (B1199331) from voacangine (B1217894), which is significantly more abundant in the root bark of Voacanga africana. nih.gov

The conversion of voacangine to ibogaine typically involves a two-step sequence:

Saponification: The methyl ester at C16 is hydrolyzed under basic conditions.

Decarboxylation: The resulting carboxylic acid is heated in an acidic medium to induce decarboxylation, yielding ibogaine. nih.gov

Recently, a biosynthetic approach has mirrored this process, demonstrating that enzymatically generated (-)-voacangine can serve as an effective semi-synthetic starting material for (-)-ibogaine. nih.gov An esterase from T. iboga can remove the methyl ester, and subsequent heating of the product facilitates the final decarboxylation. nih.gov

Given that this compound is a C20-hydroxylated analogue of coronaridine and is structurally very similar to voacangine, it is conceivable that it could be accessed via semi-synthesis from a more abundant, related Iboga alkaloid. This could involve selective oxidation or hydroxylation at the C20 position of a precursor like coronaridine or voacangine.

Biological Activities and Pharmacological Mechanisms of 20s Heyneanine Excluding Human Clinical Data

Antineoplastic and Cytotoxic Potentials

(-)-20S-Heyneanine has demonstrated cytotoxic effects against various cancer cell lines, with research pointing towards its potential as an antiproliferative agent. Studies have explored its efficacy, mechanism of action, and activity in the context of drug resistance.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Hep-2, MCF-7, HuH-7)

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. In a study assessing its effect on a human laryngeal epithelial carcinoma cell line (Hep-2), heyneanine exhibited a 50% inhibitory concentration (IC50) of 694.45 µg/mL scielo.br. For comparison, the IC50 value against normal mouse embryo fibroblasts (3T3 cells) was found to be 289.15 µg/mL, suggesting a degree of non-specificity between cancerous and non-cancerous cells scielo.br.

Additionally, research on a panel of alkaloids isolated from Tabernaemontana salzmannii, which included the stereoisomer (19S)-heyneanine, showed satisfactory cytotoxic activity against human leukemia cells (THP-1) scielo.br. While specific IC50 values for heyneanine against MCF-7 and HuH-7 cell lines were not detailed in the available research, its activity against laryngeal and leukemia cell lines establishes its cytotoxic potential.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| Hep-2 | Human Laryngeal Carcinoma | 694.45 | scielo.br |

| 3T3 | Normal Mouse Fibroblast | 289.15 | scielo.br |

| THP-1 | Human Leukemia | Satisfactory Cytotoxicity* | scielo.br |

*Specific IC50 value not provided; activity was observed for a group of alkaloids including (19S)-heyneanine.

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

Investigations into the mechanism underlying the cytotoxic effects of heyneanine suggest the induction of apoptosis, or programmed cell death. In studies involving alkaloids from Tabernaemontana salzmannii, including (19S)-heyneanine, on human leukemia cells (THP-1), cell death due to apoptosis was detected in 100% of the cells scielo.br. This finding indicates that the antiproliferative action of heyneanine is mediated, at least in part, by its ability to trigger the apoptotic cascade in cancer cells.

Effects on Drug-Sensitive and Drug-Resistant Cell Lines

A significant finding in the study of this compound is its activity against drug-resistant cancer cells. The compound was tested on both vincristine-sensitive (KB/S) and vincristine-resistant (KB/VJ300) epidermoid carcinoma cell lines scielo.br. While its activity against the sensitive KB/S cell line was modest (IC50 > 25 µg/mL), it showed potent cytotoxicity against the multidrug-resistant KB/VJ300 line, with an IC50 value of 8.56 µg/mL scielo.br.

This potent effect on the resistant cell line led researchers to conclude that heyneanine, along with the related alkaloid coronaridine (B1218666), reversed the process of multiple drug resistance in this specific cell model scielo.br. This suggests a potential role for heyneanine in overcoming chemoresistance, a major obstacle in cancer therapy.

Table 2: Cytotoxicity of this compound on Drug-Sensitive and Drug-Resistant Cell Lines

| Cell Line | Resistance Profile | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| KB/S | Vincristine-Sensitive | > 25 | scielo.br |

| KB/VJ300 | Vincristine-Resistant | 8.56 | scielo.br |

Anti-inflammatory Properties

While the antineoplastic properties of this compound have been investigated, specific data regarding its anti-inflammatory activities from preclinical, non-human studies are not detailed in the currently available scientific literature.

In Vitro Anti-inflammatory Assays

Based on the available research, there are no specific results detailing the performance of this compound in standard in vitro anti-inflammatory assays, such as protein denaturation or membrane stabilization tests.

Modulation of Inflammatory Mediators

Information regarding the specific effects of this compound on the modulation of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2, iNOS), is not present in the available scientific reports.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (19S)-heyneanine |

| Coronaridine |

| Vincristine |

| Voacangine (B1217894) |

| Isovoacangine |

| Isovoacristine |

| Doxorubicin |

Antimicrobial and Antiparasitic Activities

The indole (B1671886) alkaloid this compound belongs to a class of compounds extensively studied for their broad-spectrum biological activities. Research into its specific antimicrobial and antiparasitic properties, as well as those of related compounds and extracts from its plant source, Tabernaemontana heyneana, reveals significant potential in combating various pathogens.

While specific studies quantifying the antibacterial efficacy of isolated this compound are not prevalent in the reviewed literature, substantial evidence from extracts of its source plant, Tabernaemontana heyneana, demonstrates notable antibacterial action, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The antibacterial effects of various Tabernaemontana species are often attributed to their rich concentration of indole monoterpene alkaloids. mdpi.com

Studies on solvent extracts from the leaves of T. heyneana have confirmed inhibitory activity against multiple bacterial species. semanticscholar.orgresearchgate.net The methanolic leaf extract, in particular, showed a significant zone of inhibition against S. aureus. researchgate.net The phytochemicals identified in these extracts, such as alkaloids, flavonoids, and tannins, are believed to be responsible for this antimicrobial action. semanticscholar.orgresearchgate.net Research on other alkaloids from the Tabernaemontana genus, such as dregamine and voacangine isolated from T. elegans, has shown significant activity against Gram-positive bacteria and Mycobacterium species, further supporting the potential antibacterial role of this class of compounds. nih.govmdpi.com The primary mechanisms through which natural alkaloids exert their antibacterial effects include the disruption of the bacterial cell membrane, interference with DNA function, and the inhibition of protein synthesis. nih.gov

Table 1: Antibacterial Activity of Tabernaemontana heyneana Leaf Extracts

| Bacterial Strain | Extract Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Methanolic | 12.66 ± 0.57 |

| Bacillus subtilis | Not Specified | 25.5 |

| Escherichia coli | Not Specified | 10.5 |

Note: Data compiled from multiple studies on crude extracts. The specific contribution of this compound to these results has not been isolated.

Malaria, caused by Plasmodium parasites, remains a significant global health issue, and natural products, particularly indole alkaloids, are a key source for new antimalarial drugs. unair.ac.idnih.gov The Tabernaemontana genus is recognized for producing a wide variety of indole alkaloids with weak to strong antiplasmodial activity. unair.ac.idresearcher.life The proposed mechanism for many indole-based antiplasmodial compounds is the inhibition of hemozoin formation, which is a crucial detoxification process for the parasite. unair.ac.idunair.ac.id This mechanism allows them to be effective even against chloroquine-resistant Plasmodium strains. unair.ac.idunair.ac.id

While direct testing of this compound against P. falciparum is not detailed in the available literature, studies on alkaloids isolated from other Tabernaemontana species provide strong evidence of the class's efficacy. For instance, research on Tabernaemontana penduliflora led to the isolation of several carboxy-indole alkaloids that demonstrated significant inhibitory activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. africaresearchconnects.com

Table 2: Antiplasmodial Activity of Indole Alkaloids from T. penduliflora

| Compound | P. falciparum Strain 3D7 (IC₅₀ µg/mL) | P. falciparum Strain Dd2 (IC₅₀ µg/mL) |

|---|---|---|

| Penduflorine A | 1.85 | 3.25 |

| Penduflorine B | 4.65 | 7.88 |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. africaresearchconnects.com

Human African Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a devastating disease for which new therapeutic agents are urgently needed. nih.govnih.gov Natural products, including various classes of alkaloids, have been a focal point of research for novel antitrypanosomal compounds. nih.govresearchgate.net For example, tryptanthrin, an indoloquinazoline alkaloid, and its derivatives have demonstrated significant in vitro activity against bloodstream forms of Trypanosoma brucei. nih.govresearchgate.net However, a review of the scientific literature did not yield specific studies evaluating the antitrypanosomal activity of this compound or extracts from Tabernaemontana heyneana. Therefore, its efficacy against Trypanosoma species remains uncharacterized.

Neurobiological Activities

Indole alkaloids are well-regarded for their diverse effects on the central nervous system. These activities range from the inhibition of key enzymes involved in neurotransmission to broader neuroprotective effects that shield neural cells from damage.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org Natural products, especially alkaloids, have been a rich source of AChE inhibitors. mdpi.commdpi.com While specific IC₅₀ values for this compound are not available in the reviewed literature, related alkaloids from the Apocynaceae family have shown potent AChE inhibitory activity. semanticscholar.org For example, mokluangin C, a steroidal alkaloid from Holarrhena pubescens, demonstrated an IC₅₀ value of 1.44 ± 0.66 µM. semanticscholar.org The potential for AChE inhibition is often linked to the presence of a nitrogen atom within a heterocyclic system, which can interact with the active site of the enzyme. mdpi.com Given its structure as an indole alkaloid, this compound is a plausible candidate for AChE inhibition, though experimental validation is required.

The broader class of indole alkaloids has demonstrated significant neuroprotective properties in various preclinical models. Parkinson's disease, a neurodegenerative condition affecting dopaminergic neurons, involves mechanisms like oxidative stress and mitochondrial damage. Indole alkaloids have shown promise in mitigating these effects. They are recognized for their antioxidant and anti-inflammatory properties, which can reduce oxidative stress and inflammation, thereby exerting neuroprotective effects.

Furthermore, some indole alkaloids have been found to offer protection against ferroptosis, a form of programmed cell death dependent on iron. Certain indole alkaloids isolated from fungi have shown significant neuroprotective effects against RSL3-induced ferroptosis in PC12 cells, suggesting potential as lead compounds for treating neurodegenerative diseases.

Other Reported Biological Activities (In Vitro/In Vivo Animal Models)

Extensive literature searches did not yield any specific studies on the antispasmodic effects or the potential for antagonism of the JAK-STAT signaling pathway by the chemical compound this compound. While research exists on the biological activities of other related iboga alkaloids, the user's strict instruction to focus solely on this compound prevents the inclusion of such data.

Antispasmodic Effects

There is currently no available scientific literature detailing the in vitro or in vivo antispasmodic effects of this compound.

Potential for Antagonism of Signaling Pathways (e.g., JAK-STAT)

No research findings were identified that investigate the potential of this compound to antagonize the JAK-STAT signaling pathway or any other signaling pathways.

Structural Modifications and Derivative Chemistry of 20s Heyneanine

Naturally Occurring Derivatives and Epimers

Nature has produced a variety of compounds structurally related to (-)-20S-Heyneanine through subtle enzymatic modifications. These derivatives often differ by the stereochemistry at a single center (epimers) or by the addition of functional groups, leading to a diverse array of biological activities.

19-epi-Heyneanine is a naturally occurring epimer of this compound, differing in the stereochemical configuration at position 19 of the ethyl side chain. This seemingly minor structural change can significantly impact the molecule's three-dimensional shape and its interaction with biological targets. 19-epi-Heyneanine has been isolated from various plant species of the Tabernaemontana genus, including T. cymosa, T. calcarea, and T. corymbosa. nih.gov The co-occurrence of these epimers suggests a common biosynthetic precursor and potentially non-stereospecific enzymatic reactions in the final steps of their formation.

Table 1: Comparison of this compound and 19-epi-Heyneanine

| Feature | This compound | 19-epi-Heyneanine |

| Stereochemistry at C-20 | S | S |

| Stereochemistry at C-19 | S | R |

| Natural Sources | Tabernaemontana species | Tabernaemontana species |

| Significance | Represents a stereochemical variation that can influence biological activity. | Co-occurs with Heyneanine, providing insight into biosynthetic pathways. |

Heyneanine hydroxyindolenine is another naturally occurring derivative that has been isolated from the plant Ervatamia coronaria var. plena. nih.gov This compound is formed by the oxidation of the indole (B1671886) nucleus of the parent heyneanine molecule, resulting in a hydroxyindolenine moiety. This modification significantly alters the electronic properties and planarity of the aromatic system, which can, in turn, affect its binding to biological receptors. The structure of heyneanine hydroxyindolenine has been elucidated through spectral data analysis. nih.gov Such oxidative transformations are common in alkaloid metabolism and can represent either activation or detoxification pathways within the plant.

Oxidation at the C-20 position of the ibogamine (B1202276) skeleton leads to the formation of 20-oxo derivatives. While direct evidence for a "20-oxo-heyneanine" is limited in the available literature, the existence of related compounds such as conodusine A (20-oxo-ibogamine) suggests that such derivatives are biosynthetically plausible. amazonaws.com These compounds feature a ketone functional group in place of the hydroxyl group at C-20. The oxidation pathways leading to these derivatives are a common feature in the biosynthesis of indolomonoterpenes. amazonaws.com The presence of a carbonyl group at this position would be expected to significantly alter the molecule's polarity and hydrogen bonding capacity.

Chemical Synthesis of Semisynthetic Analogues

The chemical synthesis of semisynthetic analogues of this compound is a key strategy for exploring its therapeutic potential and for conducting structure-activity relationship (SAR) studies. swinburne.edu.au Semisynthesis involves using the natural product as a starting material and applying chemical reactions to modify specific functional groups. This approach is often more efficient than total synthesis for generating a library of related compounds.

Common strategies for the semisynthesis of analogues from natural alkaloids include:

Modification of the indole ring: Altering substituents on the aromatic ring to modulate electronic properties and steric bulk.

Derivatization of the hydroxyl group: Esterification or etherification of the C-20 hydroxyl group to change polarity and bioavailability.

Modification of the basic nitrogen: Alkylation or acylation of the isoquinuclidine nitrogen to influence basicity and receptor interaction.

These modifications allow for a systematic investigation of how different parts of the molecule contribute to its biological activity. researchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies on this compound and Its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For iboga alkaloids like heyneanine, SAR studies have provided insights into the structural requirements for their various pharmacological effects. nih.gov

These findings suggest that modifications to the side chain of heyneanine could similarly modulate its activity at various receptors. A bilinear correlation was observed between the molecular volumes of the ligands and their binding affinities, with an optimal volume of approximately 345 ų for the ibogaine (B1199331) binding site. nih.gov

Table 2: Potency of Iboga Alkaloid Analogs at Nicotinic Acetylcholine Receptors

| Compound | IC₅₀ (µM) for Inhibition of Ca²⁺ Influx |

| (±)-18-methylaminocoronaridine | 5.9 ± 0.3 |

| (±)-18-methoxycoronaridine (18-MC) | 6.8 ± 0.8 |

| (-)-Ibogaine | 17 ± 3 |

| (+)-Catharanthine | 20 ± 1 |

| (±)-Albifloranine | 46 ± 13 |

Data sourced from a study on ibogaine analogs. nih.gov

Design and Synthesis of Novel Bioactive Scaffolds Based on Heyneanine

The complex and rigid three-dimensional structure of the iboga alkaloid framework, including that of heyneanine, makes it a "privileged scaffold" in drug design. nih.govmdpi.comnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. By using the heyneanine core as a template, novel bioactive scaffolds can be designed and synthesized to target a wide range of diseases.

The design process often involves:

Scaffold simplification: Reducing the complexity of the natural product to create more synthetically accessible compounds while retaining the key pharmacophoric features.

Scaffold hopping: Replacing parts of the heyneanine structure with different chemical moieties that mimic the original interactions with a biological target. digitellinc.com

Hybridization: Combining the heyneanine scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

The goal of this approach is to develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties compared to the original natural product. The biosynthesis of the iboga alkaloid scaffold has been elucidated, providing access to key intermediates that can be used in biocatalytic methods for the production of novel derivatives. researchgate.net This chemoenzymatic approach allows for the creation of small libraries of novel compounds inspired by the iboga structure for screening against various biological targets. nih.gov

Chemotaxonomic Significance and Phylogenetic Distribution of 20s Heyneanine

Distribution Patterns of Iboga Alkaloids in Apocynaceae Family

The Apocynaceae family is a rich repository of bioactive alkaloids, with over 2000 species belonging to approximately 250 genera. Iboga-type alkaloids, once thought to be confined to West African flora, are now known to have a much broader distribution, having been identified in various members of the Apocynaceae family across the globe, including in regions like China, Malaysia, and Mexico. This widespread occurrence highlights the evolutionary success of the biosynthetic pathways leading to these complex molecules.

The genera Tabernaemontana and Ervatamia (often considered synonymous with Tabernaemontana) are particularly prolific producers of a wide array of Iboga-type alkaloids. These genera, comprising around 120 species, are distributed throughout tropical and subtropical regions of Asia, Australia, and the Americas. Phytochemical investigations of numerous species within these genera have led to the isolation of a multitude of Iboga alkaloids, revealing distinct patterns in their distribution.

For instance, (-)-20S-Heyneanine has been isolated from several Tabernaemontana species. It was identified in the fruits of Tabernaemontana heyneana and the stems of Ervatamia coronaria (a synonym of Tabernaemontana divaricata). Furthermore, it has been found in Tabernaemontana catharinensis. The presence of this compound, alongside other major Iboga alkaloids like coronaridine (B1218666), ibogamine (B1202276), and voacangine (B1217894), helps to characterize the chemical profile of these species.

The following table provides a summary of the distribution of selected Iboga alkaloids, including this compound, in various Tabernaemontana and Ervatamia species.

| Species | This compound | Coronaridine | Ibogamine | Voacangine | Reference(s) |

| Tabernaemontana heyneana | Present | Present | Present | Present | researchgate.netnih.gov |

| Tabernaemontana divaricata (syn. Ervatamia coronaria) | Present | Present | Present | Present | nih.govijnrd.orgresearchgate.net |

| Tabernaemontana catharinensis | Present | Present | Present | Present | nih.gov |

| Tabernaemontana elegans | Not Reported | Present | Present | Present | nih.gov |

| Tabernaemontana corymbosa | Not Reported | Present | Present | Present | amazonaws.com |

| Ervatamia officinalis | Not Reported | Present | Present | Present | nih.govbohrium.com |

| Ervatamia hainanensis | Not Reported | Present | Present | Present | rsc.orgresearchgate.net |

Use of Alkaloid Profiles in Plant Taxonomy

The unique assemblage of alkaloids within a plant species, known as its alkaloid profile, serves as a powerful tool for plant taxonomy, a field referred to as chemotaxonomy. These chemical fingerprints can provide valuable insights into the relationships between different species and genera, often corroborating or challenging traditional morphological classifications.

Within the Apocynaceae, the distribution of Iboga alkaloids has been instrumental in delineating taxonomic boundaries. The presence or absence of specific alkaloids, as well as their relative abundance, can be characteristic of a particular taxon. For example, the consistent presence of coronaridine across numerous Tabernaemontana species has led to the suggestion that it may be a chemotaxonomic marker for the genus. The co-occurrence of this compound with coronaridine in several Tabernaemontana species further refines this chemical signature.

Principal Component Analysis (PCA) of the alkaloid profiles of four Mexican Tabernaemontana species (T. alba, T. amygdalifolia, T. arborea, and T. donnell-smithii) and the African shrub Tabernanthe iboga demonstrated that the separation between these species could be attributed to quantitative differences in their major Iboga alkaloids: coronaridine, ibogamine, voacangine, and ibogaine (B1199331). This illustrates the phytochemical proximity between the Tabernaemontana and Tabernanthe genera.

The following table highlights how alkaloid profiles can be used to differentiate between closely related species.

| Species | Predominant Iboga Alkaloids | Chemotaxonomic Significance | Reference(s) |

| Tabernaemontana alba | Voacangine and Ibogaine | Differentiates from species with high coronaridine and ibogamine content. | nih.gov |

| Tabernaemontana amygdalifolia | Coronaridine and Ibogamine | Differentiates from species with high voacangine and ibogaine content. | nih.gov |

| Tabernanthe iboga | High concentrations of Ibogaine | Distinct profile compared to the studied Tabernaemontana species. | nih.gov |

Evolutionary Relationships of Biosynthetic Pathways within Tabernaemontana and Ervatamia

The structural diversity of Iboga alkaloids within Tabernaemontana and Ervatamia is a direct reflection of the evolution of their biosynthetic pathways. These intricate pathways, which begin with the condensation of tryptamine (B22526) and secologanin to form strictosidine, have undergone diversification, leading to the array of Iboga-type compounds observed today.

Recent research has shed light on the enzymatic machinery responsible for the key steps in Iboga alkaloid biosynthesis. The formation of the characteristic Iboga scaffold is catalyzed by a [4+2] cycloaddition reaction. The enzymes responsible for this transformation, known as coronaridine synthase (CorS) and catharanthine (B190766) synthase (CS), are members of the carboxylesterase (CXE)-like enzyme family.

Phylogenetic and biochemical studies suggest that an ancestral CXE enzyme, having lost its original function, was recruited to catalyze the formation of the aspidosperma alkaloid scaffold. Subsequent key amino acid substitutions in this enzyme are believed to have led to the independent evolution of Iboga alkaloid biosynthesis in at least two separate plant lineages. This progression from aspidosperma to Iboga alkaloid biosynthesis is consistent with the chemotaxonomic distribution of these alkaloids.

The biosynthesis of (-)-coronaridine, the precursor to this compound, has been elucidated. It is generated from precondylocarpine acetate (B1210297) via the action of coronaridine synthase. The subsequent hydroxylation of (-)-coronaridine at the C-20 position, likely catalyzed by a cytochrome P450 enzyme, yields this compound. The presence and activity of these specific enzymes within different Tabernaemontana and Ervatamia species would dictate their capacity to produce this compound and other related alkaloids.

The close biosynthetic relationship between these compounds suggests a shared evolutionary history of the enzymatic pathways within these genera. The subtle variations in the alkaloid profiles among different species likely reflect minor modifications and neofunctionalization of the enzymes involved in the later, more specialized steps of the biosynthetic pathways.

Advanced Research Methodologies Applied to 20s Heyneanine Studies

Omics Technologies (e.g., Transcriptomics, Proteomics) for Biosynthesis Elucidation

The biosynthesis of complex alkaloids like (-)-20S-Heyneanine is a multi-enzyme process that is challenging to decipher using traditional methods alone. Modern "omics" technologies, such as transcriptomics and proteomics, offer powerful tools to unravel these intricate pathways at a molecular level. By integrating these approaches, researchers can identify candidate genes and enzymes involved in the construction of the alkaloid scaffold. researchgate.netnih.govfrontiersin.org

Transcriptomics, particularly through RNA-sequencing (RNA-seq), allows for the large-scale analysis of gene expression in the source organism. frontiersin.org In the context of medicinal plants, comparing the transcriptomes of different tissues or plants under varying conditions can reveal genes that are co-expressed with known alkaloid biosynthesis genes. nih.govnih.gov For instance, the elucidation of the biosynthetic pathway for reserpine, a structurally complex indole (B1671886) alkaloid, was achieved through an integrated strategy that included transcriptome mining to identify candidate enzymes. biorxiv.org This approach enables the discovery of enzymes responsible for specific chemical transformations, such as oxidations, reductions, and methylations, that are essential for assembling the final heyneanine molecule. The integration of metabolomics with transcriptomics further strengthens these associations by correlating gene expression levels with the accumulation of specific alkaloid intermediates. researchgate.netnih.govmdpi.com

Proteomics complements transcriptomics by studying the actual protein landscape within the cell. It confirms that the genes identified at the transcript level are translated into functional enzymes. This integrated multi-omics approach provides a comprehensive view, from the genetic blueprint to the final catalytic machinery, accelerating the discovery and characterization of the complete biosynthetic pathway of specialized metabolites. researchgate.netfrontiersin.orgnih.gov

Computational Chemistry and In Silico Approaches

Computational methods have become indispensable in natural product research, offering ways to predict molecular behavior and interactions, thereby saving significant time and resources in the drug discovery pipeline. nih.govmdpi.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen natural products against known protein targets to identify potential biological activities. In studies involving indole alkaloids, molecular docking has been employed to evaluate their binding affinity against various human proteins involved in disease processes. nih.govnih.gov For example, a library of alkaloids can be docked against a panel of targets, such as enzymes or receptors implicated in cancer or neurodegenerative diseases, to prioritize compounds for further experimental testing. nih.govmdpi.com The binding energy, calculated in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting a stronger interaction. nih.govmdpi.com Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com

| Alkaloid Type | Protein Target Example | Predicted Binding Energy (kcal/mol) | Potential Implication |

|---|---|---|---|

| Indole Alkaloid | Beta-catenin | -7.0 to -9.5 | Anticancer Activity nih.gov |

| Indole Alkaloid | Acetylcholinesterase (AChE) | -8.0 to -11.0 | Alzheimer's Disease Treatment mdpi.com |

| Indole Alkaloid | Guanylyl Cyclase C | -7.5 to -10.0 | Antidiarrheal Activity mdpi.com |

Quantum Chemistry Calculations

Quantum chemistry calculations provide a deeper understanding of the electronic structure and reactivity of molecules. nih.govnih.gov These ab initio methods can be used to calculate molecular properties such as orbital energies, electron density, and electrostatic potential, which are fundamental to a molecule's chemical behavior. For complex natural products, these calculations can help rationalize reaction mechanisms, predict spectroscopic properties, and understand the basis of stereoselectivity in their biosynthesis. nih.gov By solving the electronic Schrödinger equation for a given molecular geometry, researchers can identify the most stable conformations and predict the energetics of different chemical transformations. nih.gov While computationally intensive, these methods offer unparalleled detail about the intrinsic properties of a molecule like this compound.

Cheminformatics for Natural Product Screening

Cheminformatics applies computational tools to organize, analyze, and visualize chemical data, which is crucial for navigating the vast chemical space of natural products. nih.govmdpi.comresearchgate.netu-strasbg.fr Natural product databases are screened using computational filters based on structural similarity, physicochemical properties (like molecular weight and lipophilicity), and predicted ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govmdpi.com This process, known as virtual screening, helps to identify promising compounds from large libraries for further investigation. nih.gov Cheminformatics tools can also be used for "dereplication," a process to quickly identify known compounds in a crude extract, thus focusing efforts on novel structures. By converting molecular structures into numerical descriptors, machine learning models can be trained to predict the biological activities or "natural product-likeness" of new compounds. nih.gov

Advanced Separation Techniques for Complex Mixtures

The isolation of a pure compound like this compound from a complex plant extract is a significant challenge. Advanced separation techniques are essential for achieving the high purity required for structural elucidation and biological testing. Modern chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Counter-Current Chromatography (CCC), are instrumental. These techniques offer high resolution and sensitivity, allowing for the separation of structurally similar alkaloids that may be present in the same extract. The choice of chromatographic conditions, including the stationary phase (e.g., C18, silica) and mobile phase composition, is optimized to achieve efficient separation. Hyphenated techniques, such as HPLC coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), are particularly powerful, as they provide structural information online, facilitating the rapid identification of compounds in complex fractions.

In Vitro and In Vivo (Animal Model) Biological Screening Platforms

Determining the biological activity of this compound requires a systematic screening process using both in vitro and in vivo models.

In Vitro Screening: These studies are performed in a controlled environment outside of a living organism, typically using isolated cells, enzymes, or receptors. Common in vitro assays for natural products include cytotoxicity assays against cancer cell lines (e.g., MTT assay), enzyme inhibition assays (e.g., cholinesterase inhibition), and antimicrobial assays (e.g., minimum inhibitory concentration). These platforms provide rapid and cost-effective initial data on the potential bioactivity of a compound.

In Vivo Screening: Promising results from in vitro studies are typically followed by in vivo testing in animal models, such as mice or rats. These studies are crucial for understanding how a compound behaves in a whole organism, providing insights into its efficacy, and metabolic fate. For example, an alkaloid showing in vitro anticancer activity would be tested in a tumor-bearing mouse model to see if it can inhibit tumor growth in a living system.

| Screening Platform | Example Assay | Information Obtained |

|---|---|---|

| In Vitro | Cytotoxicity against cancer cell lines | Measures the ability of the compound to kill cancer cells directly. |

| In Vitro | Enzyme Inhibition Assay | Determines if the compound can block the activity of a specific enzyme. |

| In Vivo | Xenograft Mouse Model | Evaluates the compound's ability to reduce tumor size in a living animal. |

| In Vivo | Behavioral Models (e.g., elevated plus maze) | Assesses potential effects on the central nervous system, such as anxiety. |

Concluding Perspectives and Future Research Trajectories

Unexplored Biological Potentials of (-)-20S-Heyneanine

The biological activity of this compound is largely uncharted territory, with its therapeutic potential primarily inferred from the activities of structurally related indole (B1671886) alkaloids found in the Tabernaemontana genus. nih.govresearchgate.net This genus is a rich source of monoterpenoid indole alkaloids that have demonstrated a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. nih.govijpsonline.com

Cytotoxic and Anticancer Potential: Numerous indole alkaloids isolated from various Tabernaemontana species have exhibited significant cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.netnih.govnih.gov For instance, new vobasinyl–ibogan-type bisindole alkaloids from Tabernaemontana divaricata and other alkaloids from Tabernaemontana officinalis have shown cytotoxicity against HeLa, MCF-7, and SW480 cancer cells. nih.govnih.gov Given that this compound shares the same core iboga scaffold, it is plausible that it may also possess cytotoxic properties. Future research should involve systematic screening of this compound against a comprehensive panel of cancer cell lines to determine its potential as an anticancer agent. Investigations into its mechanism of action, such as the induction of apoptosis or cell cycle arrest, would be a critical next step.

Antimicrobial and Antiviral Activities: The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Alkaloids from Tabernaemontana species have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov For example, extracts from Tabernaemontana catharinensis, a known source of heyneanine, have demonstrated antibacterial activity. researchgate.net Similarly, the potential antiviral activity of indole alkaloids is an area of growing interest. nih.govmdpi.comnih.govmdpi.com The structural similarities of this compound to other bioactive iboga alkaloids suggest that it may also possess antimicrobial or antiviral properties. amazonaws.comresearchgate.net Screening against a diverse range of pathogenic bacteria, fungi, and viruses is warranted to explore this potential.

Neuropharmacological Effects: The parent compound, ibogaine (B1199331), and its metabolite, noribogaine, are well-known for their complex neuropharmacological profiles and have been investigated for their potential in treating substance use disorders. elsevierpure.com The pharmacology of iboga alkaloids is complex, affecting multiple neurotransmitter systems. elsevierpure.combiorxiv.org While the specific effects of this compound on the central nervous system are unknown, its structural relation to ibogaine suggests that it could interact with neurological targets. Comparative studies of the neuropharmacological effects of different iboga alkaloid stereoisomers could reveal unique activities for this compound. amazonaws.com

Challenges in Natural Product Research and Drug Discovery

The journey from a promising natural product to a clinically approved drug is fraught with challenges, and this compound is no exception.

Isolation and Purification: The isolation of specific alkaloids from their natural plant sources is often a complex and labor-intensive process. nih.govmdpi.comdntb.gov.ua Plants from the Tabernaemontana genus produce a complex mixture of numerous indole alkaloids with similar chemical properties, making the purification of a single compound like this compound particularly challenging. nih.govresearchgate.net The presence of multiple stereoisomers further complicates the separation process, requiring advanced chromatographic techniques to obtain enantiomerically pure samples for biological testing. nih.govnih.gov

Stereoselective Synthesis: The intricate three-dimensional structure of iboga alkaloids, with multiple chiral centers, presents a significant hurdle for total synthesis. nih.govnih.gov Achieving the correct stereochemistry, as seen in this compound, requires sophisticated and often lengthy synthetic routes. nih.govnih.govnih.gov The development of efficient and stereoselective synthetic methods is crucial not only for producing sufficient quantities of the natural product for research but also for generating analogues to explore structure-activity relationships. nih.govnih.govrsc.orgopenagrar.denih.govnih.govnih.gov

Elucidation of Mechanism of Action: Identifying the precise molecular targets and mechanisms of action for natural products is a key challenge in drug discovery. Even for well-studied compounds, the biological activity can be the result of interactions with multiple targets. nih.govmdpi.com For a largely unexplored compound like this compound, significant effort will be required to identify its biological targets and elucidate the pathways through which it exerts any potential therapeutic effects.

Prospects for Bioengineering and Sustainable Production

Over-reliance on the collection of plants from their natural habitat is not a sustainable model for the large-scale production of plant-derived compounds. Bioengineering offers promising alternatives for the sustainable and scalable production of this compound.

Plant Cell and Tissue Culture: In vitro cultivation of plant cells and tissues offers a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. openagrar.denih.govnih.govresearchgate.netmdpi.com Establishing cell cultures of Tabernaemontana species could provide a continuous and sustainable source of this compound. nih.govnih.gov Techniques such as elicitation and precursor feeding could be employed to enhance the production of the desired alkaloid. nih.gov

Metabolic Engineering: Advances in understanding the biosynthetic pathways of indole alkaloids open the door for metabolic engineering approaches. nih.govnih.govresearchgate.netynu.edu.cn By identifying and manipulating the key enzymes involved in the biosynthesis of this compound, it may be possible to increase its production in the native plant or to transfer the entire pathway to a microbial host, such as yeast or bacteria, for fermentation-based production. nih.govnih.govresearchgate.net This approach not only ensures a sustainable supply but also allows for the production of enantiomerically pure compounds. nih.govmdpi.com

Interdisciplinary Collaborations for Comprehensive Investigations

The multifaceted nature of natural product research necessitates a collaborative approach, integrating expertise from various scientific disciplines.

Chemistry and Biology: A strong collaboration between natural product chemists and biologists is fundamental. Chemists are essential for the isolation, purification, and structural elucidation of compounds like this compound, as well as for developing synthetic routes to produce the molecule and its analogues. Biologists, in turn, are crucial for designing and conducting the assays to evaluate the biological activities of these compounds.

Computational and Experimental Approaches: Computational methods, such as molecular docking and machine learning, can play a significant role in predicting the potential biological targets of this compound and in understanding its structure-activity relationships. mdpi.commdpi.comnih.govresearchgate.netchemrxiv.org These in silico studies can help to prioritize experimental investigations and guide the design of new analogues with improved activity and selectivity. nih.govresearchgate.net

Pharmacology and Toxicology: Should initial screenings reveal promising biological activity, collaboration with pharmacologists and toxicologists will be essential to evaluate the compound's efficacy in animal models and to assess its safety profile. This interdisciplinary effort is critical for advancing a natural product lead through the preclinical and clinical stages of drug development.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating (-)-20S-Heyneanine from natural sources, and how can researchers ensure reproducibility?

- Methodology : Use chromatographic techniques (e.g., HPLC, column chromatography) guided by phytochemical screening. Validate purity via spectroscopic methods (NMR, MS) and compare retention times with reference standards. Document solvent systems, stationary phases, and elution protocols in detail to enable replication .

- Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment calibration and batch variations in plant material. Cross-validate results with independent labs using identical procedures .

Q. How can researchers structurally elucidate this compound and distinguish it from stereoisomers?

- Techniques : Combine X-ray crystallography for absolute configuration determination with 2D-NMR (e.g., NOESY, HSQC) to resolve stereochemical ambiguities. Compare experimental data with computational models (DFT calculations for NMR chemical shifts) .

- Validation : Publish crystallographic data (CCDC deposition) and raw NMR spectra in supplementary files to allow peer verification .

Q. What in vitro assays are appropriate for preliminary pharmacological screening of this compound?

- Design : Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding studies) over broad cytotoxicity screens. Use positive and negative controls to validate assay sensitivity. Include dose-response curves and IC50 calculations .

- Documentation : Specify cell lines, incubation conditions, and statistical methods (e.g., ANOVA for inter-group comparisons) to address variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

- Analysis Framework : Conduct a systematic review to identify methodological discrepancies (e.g., assay conditions, compound purity). Use meta-analysis to quantify effect sizes and heterogeneity .

- Experimental Replication : Reproduce key studies under standardized conditions, including blinded analyses and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Synthetic Design : Employ enantioselective catalysis (e.g., asymmetric hydrogenation) to generate stereoisomers. Use computational docking to prioritize analogs with predicted binding interactions .

- Characterization : Provide full spectral data for novel analogs (1H/13C NMR, HRMS) and compare experimental optical rotations with theoretical values .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, justifying sample sizes via power analysis. Use microsampling techniques to reduce animal usage .

- PK Parameters : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Include metabolite profiling to assess hepatic stability .

Data Analysis & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products